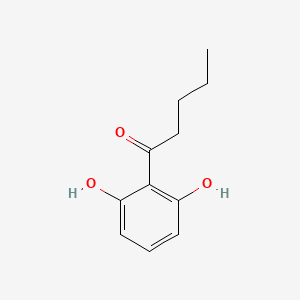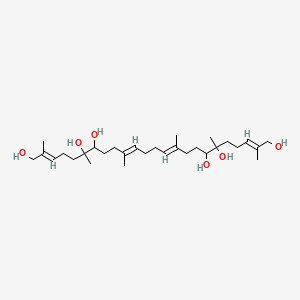
Concentricol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Concentricol is a natural product found in Daldinia concentrica with data available.
Scientific Research Applications
1. Chemotaxonomic Significance
Concentricol, identified as a major metabolite in the ascostromata of Daldinia concentrica, is significant for chemotaxonomic studies. It is a highly oxidized squalene derivative, omnipresent in D. concentrica and Daldinia eschscholzii, but absent in other Daldinia species. This distinct presence makes it a crucial marker for taxonomic differentiation within the genus Daldinia (Stadler et al., 2001).
2. Triterpenoids in Mycology
The discovery of concentricols B, C, and D, all squalene-type triterpenoids, from Daldinia concentrica highlights the diverse chemical constituents of this fungus. These compounds were isolated from the fruiting bodies and their structures were determined through advanced spectroscopic techniques. This research contributes to the broader understanding of fungal chemistry and its potential applications (Quang et al., 2002).
3. Flow Dynamics in Soft Matter Studies
The flow between concentric cylinders, a phenomenon related to concentricol in soft matter studies, is essential for understanding rheometric properties of materials. This setup helps in correlating macroscopic property changes to microscopic structural alterations. The study of viscoelastic instabilities in this context is crucial for comprehending complex fluid behaviors (Fardin et al., 2014).
properties
Molecular Formula |
C30H54O6 |
|---|---|
Molecular Weight |
510.7 g/mol |
IUPAC Name |
(2E,10E,14E,22E)-2,6,10,15,19,23-hexamethyltetracosa-2,10,14,22-tetraene-1,6,7,18,19,24-hexol |
InChI |
InChI=1S/C30H54O6/c1-23(15-17-27(33)29(5,35)19-9-13-25(3)21-31)11-7-8-12-24(2)16-18-28(34)30(6,36)20-10-14-26(4)22-32/h11-14,27-28,31-36H,7-10,15-22H2,1-6H3/b23-11+,24-12+,25-13+,26-14+ |
InChI Key |
VZNMYFXGBPEORA-VUHAMLAFSA-N |
Isomeric SMILES |
C/C(=C\CC/C=C(/CCC(O)C(O)(CC/C=C(/CO)\C)C)\C)/CCC(O)C(O)(CC/C=C(/CO)\C)C |
Canonical SMILES |
CC(=CCCC=C(C)CCC(C(C)(CCC=C(C)CO)O)O)CCC(C(C)(CCC=C(C)CO)O)O |
synonyms |
concentricol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



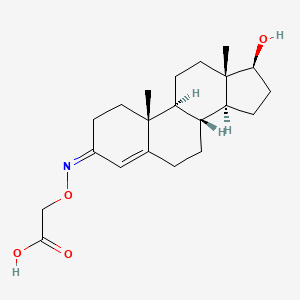
![(2S,3R)-3-[[(2S)-4-methyl-1-(3-methylbutylamino)-1-oxopentan-2-yl]carbamoyl]oxirane-2-carboxylic acid](/img/structure/B1252930.png)
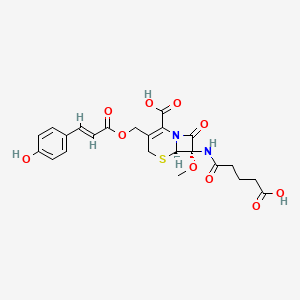
![(1r,6s)-3-(Hydroxymethyl)-7-oxabicyclo[4.1.0]hept-3-ene-2,5-dione](/img/structure/B1252932.png)
![(2E,4E)-7-[4-(dimethylamino)phenyl]-4,6-dimethyl-7-oxo-N-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhepta-2,4-dienamide](/img/structure/B1252934.png)
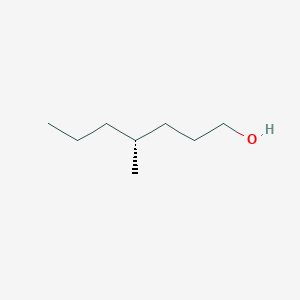

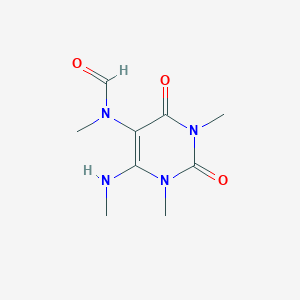
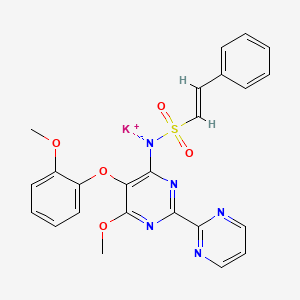
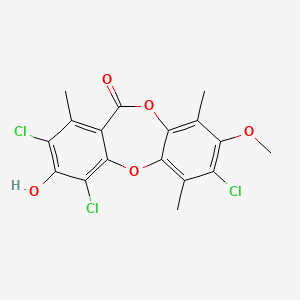
![4,10,11,11-Tetramethyltricyclo[5.3.1.0^{1,5}]undec-4-en-3-one](/img/structure/B1252947.png)

![8-Chloro-10-[3-(dimethylamino)-2-hydroxypropyl]phenothiazine-2,3-dione](/img/structure/B1252951.png)
